3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
3-[3-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-22-12-5-4-7-18(22)16-28-21-11-6-8-17(13-21)23-19(15-27)14-26(25-23)20-9-2-1-3-10-20/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFAQBZKDJCRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl alcohol with 3-hydroxybenzaldehyde to form the intermediate 3-[(2-chlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with phenylhydrazine to form the pyrazole ring, followed by formylation to introduce the aldehyde group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group participates in condensation reactions with nucleophiles, forming derivatives critical for pharmaceutical applications.
Key Findings :
-
Reductive amination with NaBH₄/I₂ converts the aldehyde to a secondary amine, confirmed by ¹H NMR (disappearance of δ 9.95 ppm aldehyde signal; new –CH₂NH– at δ 4.17 ppm) .
-
Hydrazones serve as intermediates for synthesizing heterocycles like oxadiazoles .
Reduction and Oxidation
The carbaldehyde group is redox-active, enabling transformations into alcohols or carboxylic acids.
Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 1 h | 4-Hydroxymethylpyrazole | 92% | |
| BH₃·THF | THF, RT, 3 h | 4-Hydroxymethylpyrazole | 85% |
Oxidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O-pyridine, 60°C, 2 h | Pyrazole-4-carboxylic acid | 89% | |
| K₂Cr₂O₇/H₂SO₄ | H₂O, reflux, 4 h | Pyrazole-4-carboxylic acid | 78% |
Key Findings :
-
Reduced hydroxymethyl derivatives are precursors for Wittig reactions (e.g., forming 4-[2-arylethenyl]pyrazoles) .
-
Oxidized carboxylic acids are esterified or converted to amides for bioactivity studies .
Nucleophilic Additions
The aldehyde undergoes nucleophilic additions, expanding its utility in heterocyclic synthesis.
Baylis-Hillman Reaction
| Acrylate Partner | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl acrylate | DABCO | CH₂Cl₂, RT, 30 days | α-Hydroxy-β-acrylate adduct | 65% | |
| Ethyl acrylate | Quinine | Toluene, 80°C, 5 days | α-Hydroxy-β-acrylate adduct | 58% |
Key Findings :
-
Prolonged reaction times correlate with moderate yields due to steric hindrance from the pyrazole’s aromatic substituents .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrazole core or aryl groups.
Key Findings :
-
The 2-chlorophenylmethoxy group may participate in Ullmann-type couplings, though this requires experimental validation .
Friedel-Crafts Hydroxyalkylation
Electron-rich arenes undergo hydroxyalkylation with the aldehyde under acidic conditions.
| Arene | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Anisole | AlCl₃ | CH₂Cl₂, 0°C, 2 h | 4-(3-Methoxyphenyl) derivative | 62% | |
| Naphthalene | H₂SO₄ | ClCH₂CH₂Cl, 50°C, 4 h | 4-Naphthyl derivative | 55% |
Key Findings :
-
Reactions proceed via electrophilic aromatic substitution, with regioselectivity influenced by substituent electronic effects .
Cyclization Reactions
The aldehyde participates in cyclocondensations to form fused heterocycles.
| Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | EtOH, NaOH, RT, 6 h | Pyranopyrazole | 72% | |
| Thiourea | AcOH, reflux, 8 h | Thiazolopyrazole | 65% |
Key Findings :
Mechanistic Insights
Scientific Research Applications
3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-methanol
- 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-thiol
Uniqueness
3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse biological activities .
Biological Activity
The compound 3-{3-[(2-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.92 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, indicating potential use in treating infections .
- Anticancer Properties : The compound has been evaluated for its anticancer activity. Research involving pyrazole derivatives has indicated that they can inhibit the proliferation of cancer cells. Specific studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases. Some studies have demonstrated that compounds with a similar structure can inhibit the production of pro-inflammatory cytokines .
- Mechanism of Action : The biological activity of this compound is believed to be mediated through various mechanisms, including:
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including the compound :
- Antifungal Activity Study : A study evaluated a series of pyrazole derivatives against five phytopathogenic fungi, revealing that certain derivatives exhibited moderate to excellent antifungal activity . This suggests that the compound may share similar antifungal properties.
- Cytotoxicity Assays : In vitro assays demonstrated that related pyrazole compounds significantly inhibited the growth of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The effectiveness was attributed to their ability to induce apoptosis in cancer cells .
Data Table: Biological Activity Summary
Q & A
Q. Key Considerations :
- Monitor reaction time and temperature to avoid over-chlorination.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths/angles and confirms regiochemistry (e.g., C=O at C4, aryloxy substitution at C3) .
- NMR spectroscopy :
- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), aldehyde proton (δ ~9.8 ppm) .
- ¹³C NMR: Carbaldehyde carbon at δ ~190 ppm .
- FTIR : Confirm C=O stretch (~1680 cm⁻¹) and aryl ether C-O (~1250 cm⁻¹) .
Q. Example Data :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| X-ray | C4-C=O bond: 1.22 Å | |
| ¹H NMR | Aldehyde H: δ 9.82 (s, 1H) |
Basic: What biological activities are associated with this pyrazole derivative?
Methodological Answer:
Pyrazole-4-carbaldehydes exhibit broad bioactivity:
- Antiviral : Inhibit flavivirus replication (EC₅₀ ~5–10 μM) via RNA polymerase binding .
- Antibacterial : MIC values of 8–16 µg/mL against S. aureus due to membrane disruption .
- Antioxidant : Scavenge DPPH radicals (IC₅₀ ~20 µM) via aldehyde-mediated redox cycling .
Q. Experimental Design :
- Screen using cell-based assays (e.g., MTT for cytotoxicity) paired with enzymatic targets (e.g., HIV protease) .
Advanced: How can reaction yields be optimized for the aryloxy substitution step?
Methodological Answer:
Critical factors include:
- Catalyst : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (e.g., DMF) .
- Temperature : 80–100°C improves aryloxide ion formation without degrading the aldehyde group .
- Solvent : Use anhydrous acetone to minimize hydrolysis of the chloro-pyrazole precursor .
Q. Contradiction Analysis :
- reports 60–70% yields with K₂CO₃, while achieves >85% using Cs₂CO₃. The discrepancy arises from base strength and solvent polarity .
Advanced: What computational methods predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to model electrophilic sites (e.g., carbaldehyde for Schiff base formation) .
- Molecular Docking : Use AutoDock Vina to simulate binding to viral proteases (e.g., binding energy ≤ -8.5 kcal/mol correlates with activity) .
Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay Variability : Normalize data using positive controls (e.g., ascorbic acid for antioxidant assays) .
- Structural Confirmation : Re-analyze active batches via HPLC-MS to rule out impurities (e.g., oxime byproducts) .
- Dose-Response Curves : Ensure EC₅₀ values are derived from ≥3 independent replicates .
Advanced: What strategies improve the compound’s pharmacokinetic profile?
Methodological Answer:
Q. Data-Driven Example :
| Derivative | Solubility (mg/mL) | t₁/₂ (microsomes) |
|---|---|---|
| Parent compound | 0.12 | 1.2 h |
| Oxime derivative | 0.85 | 4.5 h |
Advanced: How does crystallography inform SAR for pyrazole derivatives?
Methodological Answer:
- Key Interactions : Hydrogen bonding between the aldehyde and kinase active sites (e.g., distance ≤2.8 Å) .
- Torsional Angles : Planar pyrazole rings (dihedral <10°) enhance π-π stacking with aromatic residues in targets .
Case Study :
Substituting 2-chlorophenyl with 4-methoxyphenyl increases hydrophobic interactions, boosting antiviral activity 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
